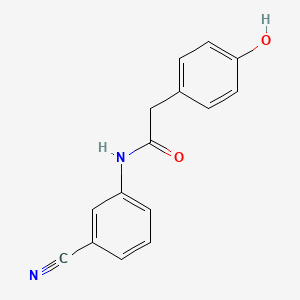

N-(3-Cyano-phenyl)-2-(4-hydroxy-phenyl)-acetamide

Description

N-(3-Cyano-phenyl)-2-(4-hydroxy-phenyl)-acetamide is an acetamide derivative featuring a 3-cyanophenyl group attached to the nitrogen atom and a 4-hydroxyphenyl moiety linked via the acetamide backbone.

Properties

IUPAC Name |

N-(3-cyanophenyl)-2-(4-hydroxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c16-10-12-2-1-3-13(8-12)17-15(19)9-11-4-6-14(18)7-5-11/h1-8,18H,9H2,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCQLURYNNSXYCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50649645 | |

| Record name | N-(3-Cyanophenyl)-2-(4-hydroxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886362-51-2 | |

| Record name | N-(3-Cyanophenyl)-4-hydroxybenzeneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886362-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Cyanophenyl)-2-(4-hydroxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-(3-Cyano-phenyl)-2-(4-hydroxy-phenyl)-acetamide is a compound of increasing interest due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyano group at the 3-position of the phenyl ring and a hydroxy group at the 4-position of another phenyl ring. These functional groups are crucial for its reactivity and biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules:

- Hydrogen Bonding : The amine and hydroxyl groups facilitate hydrogen bonding with proteins and enzymes, potentially modulating their activity.

- Redox Reactions : The hydroxyl group can participate in redox reactions, influencing oxidative stress pathways within cells.

- Enzyme Inhibition : Preliminary studies suggest it may act as an inhibitor for certain enzymes, including 5-lipoxygenase (5-LOX), which is involved in inflammatory processes .

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of the hydroxyl group enhances the compound's ability to scavenge free radicals, thereby reducing oxidative stress.

Anti-inflammatory Effects

In silico studies have suggested that this compound may selectively inhibit 5-LOX, which could lead to reduced inflammation without the side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) . This selectivity is essential for developing safer therapeutic agents.

Antimicrobial Activity

Preliminary antimicrobial assays have shown that related compounds exhibit varying degrees of antibacterial and antifungal activities. While specific data on this compound is limited, structural similarities suggest potential efficacy against Gram-positive and Gram-negative bacteria as well as fungal strains .

Case Studies

- Analgesic Properties : A study on similar acetamides demonstrated their potential as analgesics without hepatotoxicity. The lack of significant liver damage in animal models suggests that this compound may share this beneficial profile .

- Antioxidant Evaluation : In vitro tests have shown that compounds with similar hydroxyl substitutions significantly reduced oxidative markers in cell cultures, indicating a possible protective effect against cellular damage.

Comparative Analysis

The following table summarizes key biological activities of this compound compared to related compounds:

| Compound | Antioxidant Activity | Anti-inflammatory Potential | Antimicrobial Activity |

|---|---|---|---|

| This compound | Moderate | High | Potential |

| N-(4-hydroxyphenyl)acetamide | High | Moderate | Low |

| N-(3-Aminophenyl)acetamide | Moderate | High | Moderate |

Scientific Research Applications

Chemical Properties and Structure

N-(3-Cyano-phenyl)-2-(4-hydroxy-phenyl)-acetamide is characterized by its unique molecular structure, which contributes to its biological activity. The compound can be represented by the following chemical formula:

This structure includes a cyano group and hydroxyphenyl moieties, which are significant for its pharmacological properties.

Analgesic Properties

Research indicates that this compound exhibits analgesic effects comparable to traditional analgesics while demonstrating reduced hepatotoxicity. In studies, this compound has been shown to maintain analgesic efficacy without the liver damage commonly associated with acetaminophen (APAP) usage .

Case Study:

A study involving animal models demonstrated that doses of this compound resulted in significant pain relief without the hepatotoxic effects observed with high doses of APAP. This was evidenced by normal liver function tests and histological examinations showing preserved liver architecture .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Molecular docking studies suggest that it may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes . This potential makes it a candidate for developing new anti-inflammatory drugs.

Research Findings:

In silico studies have indicated that modifications to the compound's structure could enhance its potency as a 5-LOX inhibitor, paving the way for further optimization and testing in vivo .

Comparative Analysis of Related Compounds

| Compound Name | Structure | Key Application |

|---|---|---|

| N-(4-Hydroxyphenyl)acetamide | Structure | Analgesic, Low Hepatotoxicity |

| This compound | Structure | Analgesic, Anti-inflammatory |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Effects on Bioactivity

Table 1: Key Structural Analogues and Their Activities

Key Observations :

- Cyanophenyl vs.

- Hydroxyphenyl Contribution: The 4-hydroxyphenyl group improves solubility and enables hydrogen bonding, critical for interactions with biological targets. For example, compound 12q (4-cyanophenyl variant) demonstrated utility as a radiotherapy sensitizer, likely due to its hydroxyl group’s polarity .

Pharmacological Profiles

Antimicrobial Activity

- Acetamide Derivatives with Piperazine Linkers: Compounds 47–50 () showed potent antimicrobial activity against gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). While the target compound lacks a piperazine sulfonyl group, its 3-cyanophenyl substituent may still contribute to membrane disruption or enzyme inhibition .

Anticancer Activity

- Phenoxy Acetamide Analogues: Compound 3c (N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide) exhibited significant anticancer activity against MCF-7 and SK-N-SH cells. The target compound’s 4-hydroxyphenyl group may similarly enhance DNA intercalation or topoisomerase inhibition .

- Thiadiazole Derivatives: Compound 63 (2-(3-fluorophenyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamide) showed activity against MCF-5. The cyano group in the target compound could mimic fluorine’s electronegative effects, improving cellular uptake .

Enzyme Inhibition

- MAO-B and AChE Inhibitors: Triazole-linked acetamides () demonstrated polypharmacological inhibition of monoamine oxidase-B (MAO-B) and butyrylcholinesterase (BChE). The 3-cyanophenyl group in the target compound may similarly interact with catalytic pockets via π-π stacking or dipole interactions .

Preparation Methods

Stepwise Preparation

| Step | Description | Reagents and Conditions | Notes |

|---|---|---|---|

| 1. Preparation of 3-cyanoaniline derivative | Starting from 3-nitrobenzonitrile or 3-bromobenzonitrile, reduction or substitution reactions yield 3-cyanoaniline | Reduction with Pd/C under hydrogen atmosphere or nucleophilic substitution | Ensures the amino group is available for coupling |

| 2. Preparation of 4-hydroxyphenyl acetic acid derivative | Commercially available or synthesized by hydroxylation of phenylacetic acid derivatives | May involve protection of hydroxyl group if necessary | Hydroxyl group critical for biological activity |

| 3. Activation of 4-hydroxyphenyl acetic acid | Conversion to acid chloride or use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) | Reaction in dry solvents such as dichloromethane, DMF under inert atmosphere | Acid chloride formation preferred for higher reactivity |

| 4. Amide bond formation | Reaction of activated acid with 3-cyanoaniline in presence of base (e.g., triethylamine) | Temperature: 0-25 °C to avoid side reactions; reaction time: 2-6 hours | Controlled addition to prevent polymerization or side reactions |

| 5. Workup and purification | Extraction with organic solvents, washing with aqueous solutions (e.g., sodium bicarbonate, brine), drying over anhydrous magnesium sulfate | Recrystallization from ethyl acetate/toluene mixtures | Final product purity >99% by HPLC achievable |

Representative Reaction Scheme

$$

\text{3-Cyanoaniline} + \text{4-Hydroxyphenylacetyl chloride} \xrightarrow[\text{Base}]{\text{Solvent, 0-25°C}} \text{this compound}

$$

Reaction Conditions and Optimization Parameters

| Parameter | Typical Range | Effect on Yield and Purity | Notes |

|---|---|---|---|

| Solvent | Dichloromethane, DMF, Ethyl acetate | Solvent polarity affects solubility and reaction rate | Dry solvents preferred to avoid hydrolysis |

| Base | Triethylamine, Sodium bicarbonate | Neutralizes HCl byproduct, prevents acid-catalyzed side reactions | Molar ratio base:acid chloride ~1.1-1.5 |

| Temperature | 0-25 °C | Lower temperatures reduce side reactions | Ice bath recommended during acid chloride addition |

| Reaction Time | 2-6 hours | Longer times ensure complete conversion | Monitored by TLC or HPLC |

| Purification | Recrystallization from ethyl acetate/toluene | Improves purity to >99% | Multiple washes with water remove inorganic salts |

Comparative Notes on Preparation Routes

| Aspect | Direct Amide Coupling | Multi-step Synthesis via Protected Intermediates |

|---|---|---|

| Complexity | Moderate | Higher, due to protection/deprotection steps |

| Yield | 70-85% | Variable, often lower due to additional steps |

| Purity | High after recrystallization | High but requires more purification |

| Scalability | Good | More challenging |

Summary Table of Preparation Method

| Step No. | Reagents | Conditions | Yield (%) | Purification Method | Remarks |

|---|---|---|---|---|---|

| 1 | 3-Nitrobenzonitrile, Pd/C, H2 | Hydrogenation, RT, 3-6 h | >90 | Filtration, washing | Produces 3-cyanoaniline |

| 2 | 4-Hydroxyphenylacetic acid | Commercial or synthesized | - | - | Starting material |

| 3 | 4-Hydroxyphenylacetic acid + SOCl2 or oxalyl chloride | 0-5 °C, dry solvent | Quantitative | Distillation | Formation of acid chloride |

| 4 | 3-Cyanoaniline + acid chloride + triethylamine | 0-25 °C, 2-6 h | 70-85 | Extraction, recrystallization | Amide bond formation |

| 5 | Recrystallization | Ethyl acetate/toluene, reflux | - | Crystallization | Final purification |

Q & A

Q. What are the optimal synthetic routes for N-(3-Cyano-phenyl)-2-(4-hydroxy-phenyl)-acetamide?

The compound can be synthesized via condensation reactions. For example, reacting substituted aniline derivatives (e.g., 3-cyanoaniline) with 4-hydroxyphenylacetic acid under coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI. High-temperature melt methods (180°C) with subsequent recrystallization from N,N-dimethylformamide/ethanol mixtures have been used for analogous acetamide derivatives to achieve 50–60% yields . Optimization may involve adjusting stoichiometry, solvent polarity, or using microwave-assisted synthesis to reduce reaction time and byproducts .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key techniques include:

- HPLC-MS : To confirm molecular weight and detect impurities.

- X-ray crystallography : For resolving crystal structure, as demonstrated for structurally similar N-(chlorophenyl)acetamide derivatives .

- NMR spectroscopy : H and C NMR to verify substituent positions and aromatic proton environments.

- FT-IR : To identify functional groups (e.g., cyano, hydroxyl, amide) via characteristic absorption bands .

Q. What safety precautions are recommended for handling this compound?

While specific toxicity data may be limited, general acetamide handling guidelines apply:

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of fine particulates.

- Store at -20°C in airtight containers to maintain stability .

Advanced Research Questions

Q. How can structural modifications enhance the biological activity of this compound?

- Substituent engineering : Introducing electron-withdrawing groups (e.g., halogens) on the phenyl ring may improve receptor binding affinity. For example, chloro or fluoro derivatives of similar acetamides show enhanced kinase inhibition .

- Scaffold hybridization : Incorporating pyridine or pyrimidine moieties (as seen in related compounds) could modulate solubility and target selectivity .

Q. How should researchers address contradictions in reported synthetic yields or purity?

Discrepancies may arise from reaction conditions (e.g., temperature, catalyst load). For instance:

- High-temperature melting (180°C) may produce side reactions, reducing yield .

- Microwave-assisted synthesis could improve reproducibility by enabling precise control over reaction kinetics . Validate protocols via orthogonal analytical methods (e.g., TLC, HPLC) and compare with published data for structurally analogous compounds .

Q. What computational tools are suitable for predicting the compound’s pharmacokinetic properties?

- Molecular docking : Software like AutoDock Vina can model interactions with target proteins (e.g., kinases, GPCRs).

- ADMET prediction : Tools like SwissADME or pkCSM estimate solubility, bioavailability, and toxicity profiles based on structural descriptors (e.g., logP, hydrogen bond donors) .

Q. How can researchers evaluate the compound’s stability under varying storage conditions?

- Accelerated stability studies : Expose the compound to heat (40°C), humidity (75% RH), and light (UV/Vis) for 4–8 weeks. Monitor degradation via HPLC and LC-MS to identify breakdown products .

- pH stability assays : Test solubility and integrity in buffers (pH 1–10) to simulate gastrointestinal or physiological conditions .

Q. What mechanistic studies are recommended to elucidate its mode of action?

- Kinase inhibition assays : Screen against a panel of kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays.

- Cellular uptake studies : Use fluorescently tagged analogs to track subcellular localization via confocal microscopy.

- Transcriptomic profiling : RNA-seq or qPCR to identify differentially expressed genes in treated vs. untreated cells .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.